5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid

Description

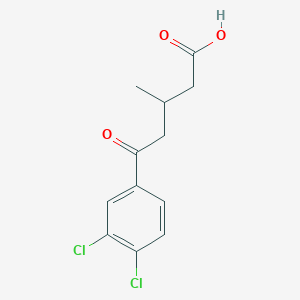

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid is a synthetic carboxylic acid derivative characterized by a valeric acid backbone (five-carbon chain) substituted with a 3,4-dichlorophenyl group at the fifth position and a methyl group at the third position. The compound’s structure combines a hydrophobic aromatic ring with electron-withdrawing chlorine substituents and a polar carboxylic acid terminus, making it a versatile intermediate in medicinal and organic chemistry.

The compound’s dichlorophenyl group is frequently associated with antimicrobial activity, as demonstrated in related heterocyclic systems .

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTILJBHQENWYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236640 | |

| Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-38-6 | |

| Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones

Reduction: Formation of alcohols or alkanes

Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid

Major Products

Oxidation: this compound derivatives with additional carboxyl or ketone groups

Reduction: Alcohols or alkanes derived from the original compound

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Explored for its potential therapeutic effects in various diseases

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid with structurally related compounds, emphasizing substituents, chain length, and functional groups:

Key Comparisons

Ethyl esters (e.g., Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate) exhibit increased lipophilicity, improving membrane permeability but requiring hydrolysis for activation .

Methyl Group: The methyl substituent at C3 introduces steric hindrance, which may reduce metabolic degradation compared to non-methylated analogs .

Heterocyclic vs. Aliphatic Systems :

- The pyrazole-containing analog (5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid) replaces the valeric chain with a rigid heterocycle, likely altering pharmacokinetic properties (e.g., bioavailability, target specificity) .

Biological Activity

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid, an organic compound with significant biological activity, has garnered attention for its potential therapeutic properties and applications in various fields of medicine and biology. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a dichlorophenyl group attached to a valeric acid backbone. This unique structure contributes to its reactivity and biological activity. The following table summarizes key structural features:

| Property | Description |

|---|---|

| Chemical Formula | C₁₁H₁₃Cl₂O₃ |

| Molecular Weight | 250.13 g/mol |

| Functional Groups | Carboxylic acid, ketone |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing cellular signaling pathways. The compound's ability to undergo various chemical transformations enhances its biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with receptors can lead to altered cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various pathogens.

- Anticancer Properties : It has been investigated for its potential to inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

Comparative Studies

When compared to similar compounds, this compound demonstrates unique biological properties due to its specific structural features. For instance:

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| 5-(3,4-Dichlorophenyl)furfural | 15.0 | Antimicrobial |

| 3,4-Dichlorophenylacetic acid | 20.0 | Anticancer |

| This compound | TBD | Antimicrobial/Anticancer |

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines (e.g., KB and Hep-G2). The results indicated significant inhibition of cell proliferation with IC₅₀ values ranging from 10 µM to 25 µM depending on the cell line tested.

Study on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of the compound, it was found that treatment with this compound resulted in a reduction of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The inhibition rates were measured using ELISA assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.